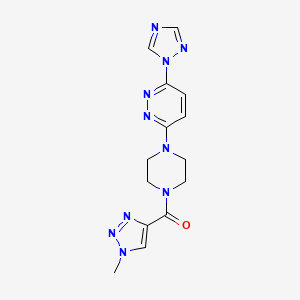

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Description

The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” features a pyridazine core substituted at position 6 with a 1,2,4-triazole moiety, linked via a piperazine bridge to a methanone group bearing a 1-methyl-1,2,3-triazole substituent. This structure integrates two distinct triazole heterocycles (1,2,4-triazole and 1,2,3-triazole) with a pyridazine-piperazine scaffold, a design common in bioactive molecules targeting parasitic or enzymatic pathways .

Properties

IUPAC Name |

(1-methyltriazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N10O/c1-21-8-11(17-20-21)14(25)23-6-4-22(5-7-23)12-2-3-13(19-18-12)24-10-15-9-16-24/h2-3,8-10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKQEOQCLYXFBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have shown promising anticancer activities. These compounds are known to interact with a variety of enzymes and receptors in the biological system.

Mode of Action

It’s known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously. This allows it to form various types of binding to the target enzyme. In the case of similar 1,2,4-triazole derivatives, molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme.

Biochemical Pathways

Similar 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis.

Pharmacokinetics

It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds.

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structure and Properties

The compound consists of several key components:

- Pyridazine and Triazole Moieties : These heterocycles are known for their diverse biological activities.

- Piperazine Ring : Commonly found in many pharmacologically active compounds, contributing to the overall activity profile.

The molecular formula is with a molecular weight of approximately 325.37 g/mol.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of both triazole and piperazine rings enhances the compound's efficacy against various pathogens. For instance:

| Pathogen | IC50 (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.125–8 | |

| Escherichia coli | 0.125–8 | |

| Candida albicans | 0.046–3.11 |

These values suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

The compound has shown promising results in cancer studies. For example, derivatives with similar triazole structures demonstrated the ability to induce apoptosis in cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 25.72 ± 3.95 | Induces apoptosis |

| U87 (Glioblastoma) | 45.2 ± 13.0 | Cytotoxicity |

These findings indicate potential for further development as an anticancer agent .

The biological activity of the compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Triazoles are known to inhibit enzymes such as cytochrome P450s, which are crucial for fungal growth and survival.

- DNA Interaction : The presence of multiple nitrogen atoms allows for potential interactions with DNA or RNA, leading to interference in replication processes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various triazole derivatives, including compounds structurally similar to the one . The study found that modifications in the piperazine or triazole moieties significantly affected the antimicrobial potency.

Cancer Cell Apoptosis Induction

In vitro studies demonstrated that compounds with similar structural features induced apoptosis in cancer cell lines through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of pro-apoptotic markers after treatment with these compounds.

Comparison with Similar Compounds

Key Observations:

Physical State : The target compound’s hypothesized solid state aligns with analogs like 8p and 11a , whereas alkyl-substituted derivatives (e.g., 10a) are liquids, likely due to reduced crystallinity from flexible side chains.

Molecular Weight : The target’s lower molecular weight (340.35 vs. 355.4–510.96) reflects its lack of bulky aryl or alkyl substituents seen in analogs .

Spectral Data : While ESI-MS data for the target are unavailable, consistent experimental vs. calculated mass accuracy in analogs (e.g., 8p, 10a) supports reliable structural confirmation for similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.